2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide
Overview
Description
2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide is a useful research compound. Its molecular formula is C20H28N4OS and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide is 372.19838270 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Research Applications in Drug Development
Research into compounds with specific structural features, such as triazoles, acetamides, and other related functional groups, often focuses on drug development. These compounds can have various biological activities, including analgesic (pain relief), anti-inflammatory, and antimicrobial effects. For example, the study of acetaminophen (paracetamol), a widely used analgesic, involves understanding its interaction with enzyme families such as cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), which could provide insights into how modifications to the chemical structure might alter therapeutic effects or reduce side effects (Trettin et al., 2014).
Potential Research Applications in Toxicology
Understanding the metabolism and toxicological profiles of compounds is crucial for drug safety. Studies on the metabolism of acetaminophen, for instance, highlight the importance of examining the formation of potentially harmful metabolites and their effects on the liver. Research in this area could benefit from exploring the metabolic pathways of related compounds, assessing their potential for causing oxidative stress or other toxicological effects (David et al., 2020).
Potential Research Applications in Pharmacokinetics
Pharmacokinetic studies, which explore how drugs are absorbed, distributed, metabolized, and excreted in the body, are critical for understanding the potential therapeutic applications of new compounds. Research into how similar compounds are processed could inform the development of dosing regimens that optimize therapeutic efficacy while minimizing risks. For example, the pharmacokinetics of intravenous paracetamol in elderly patients shows how age and other factors can influence drug metabolism and efficacy, an area that could be relevant for new compounds with similar profiles (Liukas et al., 2011).
Properties
IUPAC Name |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylcyclohexyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-4-24-19(16-11-9-14(2)10-12-16)22-23-20(24)26-13-18(25)21-17-8-6-5-7-15(17)3/h9-12,15,17H,4-8,13H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVJXSXVFFSATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCCC2C)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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